molecular formula C16H29NO6 B565362 gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester CAS No. 73538-32-6

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester

Cat. No.: B565362
CAS No.: 73538-32-6
M. Wt: 331.409
InChI Key: WFLNMRHMSASNEO-UHFFFAOYSA-N
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Description

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a synthetic derivative of gamma-carboxyglutamic acidIt is characterized by its molecular formula C16H29NO6 and a molecular weight of 331.40 .

Mechanism of Action

Preparation Methods

The synthesis of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester typically involves the protection of the carboxyl groups of gamma-carboxyglutamic acid. One common method includes the treatment of the N-trityl dibenzyl ester of glutamic acid with lithium diisopropylamide in tetrahydrofuran at low temperatures to form the lithium salt at the gamma position . This intermediate is then treated with benzyl chloroformate to yield the desired ester . Industrial production methods may vary, but they generally follow similar principles of protecting and modifying the functional groups of the parent compound.

Chemical Reactions Analysis

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can undergo various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide, benzyl chloroformate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can be compared with other similar compounds such as:

Biological Activity

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester (CAS 73538-32-6) is a derivative of gamma-carboxyglutamic acid (GLA), which is known for its role in various biological processes, particularly in calcium-binding and its involvement in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its chemotactic properties, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C16H29NO6
  • Molecular Weight : 331.40 g/mol

Chemotactic Activity

Research indicates that GLA-containing proteins exhibit significant chemotactic activity. A notable example is the bone GLA protein (BGP), which has been shown to attract various cell types, including human breast cancer cells and monocytes, through a mechanism that does not solely rely on the presence of GLA residues. The chemotactic effect persists even after the conversion of GLA residues to glutamic acid, suggesting that other structural features of BGP are critical for this activity .

Table 1: Chemotactic Activity of BGP

Cell TypeResponse to BGP
Human Breast Cancer CellsPositive
Human MonocytesPositive
Mouse MonocytesPositive
Rat Osteosarcoma CellsPositive

The mechanism by which gamma-carboxyglutamic acid exerts its effects involves calcium-binding properties that facilitate interactions with cell surface receptors. The presence of calcium ions is crucial for the structural integrity of GLA-containing proteins, enhancing their biological functions, including cell adhesion and migration during processes such as bone remodeling .

Therapeutic Implications

The biological activities associated with gamma-carboxyglutamic acid derivatives suggest potential therapeutic applications:

  • Bone Health : Given its role in bone remodeling, compounds like this compound could be explored for their ability to promote osteoblast activity and inhibit osteoclast formation.
  • Cancer Therapy : The chemotactic properties may be harnessed to direct immune cells to tumor sites, enhancing the efficacy of immunotherapies.

Case Studies

  • Study on Bone Remodeling : A study demonstrated that BGP derived from osteocalcin plays a role in recruiting osteoblasts to sites of active bone turnover. This recruitment was shown to be essential for maintaining bone density and integrity .
  • Cancer Cell Migration : In vitro experiments revealed that synthetic peptides mimicking GLA sequences could induce significant migration in cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Properties

IUPAC Name

1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNMRHMSASNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676244
Record name 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73538-32-6
Record name 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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